molecular formula C9H16N2O2 B2410634 2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1784225-54-2

2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2410634
CAS No.: 1784225-54-2
M. Wt: 184.239
InChI Key: NYPSXFCXRMDJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-(3-hydroxyazetidin-3-yl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-8(11-3-1-2-4-11)5-9(13)6-10-7-9/h10,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPSXFCXRMDJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2(CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is attached through nucleophilic substitution reactions, where the azetidine intermediate reacts with a pyrrolidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, halides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted azetidine derivatives.

Scientific Research Applications

2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring and pyrrolidine moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyazetidin-3-yl)-1-(piperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-(3-Hydroxyazetidin-3-yl)-1-(morpholin-1-yl)ethan-1-one: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of the hydroxyazetidine ring and pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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